molecular formula C18H23N5O4 B5598919 8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B5598919
M. Wt: 373.4 g/mol
InChI Key: NWACSLCEDWODTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of purine, a fundamental component of nucleic acids, and has attracted research interest due to its structural and functional properties, which can be modified for various applications in medicinal and material science.

Synthesis Analysis

Studies on the synthesis of related purine derivatives highlight methodologies for introducing functional groups that can significantly alter the chemical behavior and biological activity of these molecules. For instance, intramolecular alkylation techniques have been utilized to obtain specific purine derivatives, indicating the versatility of purine chemistry in synthesizing complex molecules (Šimo et al., 1998).

Molecular Structure Analysis

Quantitative investigations into intermolecular interactions of purine derivatives, such as hydrogen bonding and electrostatic interactions, demonstrate the complexity of their molecular structures. These interactions play a crucial role in the crystalline packing and stability of these molecules, offering insights into their potential applications (Shukla et al., 2020).

properties

IUPAC Name

8-[2-(3,4-dimethoxyphenyl)ethylamino]-1,3,7-trimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4/c1-21-14-15(22(2)18(25)23(3)16(14)24)20-17(21)19-9-8-11-6-7-12(26-4)13(10-11)27-5/h6-7,10H,8-9H2,1-5H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWACSLCEDWODTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1NCCC3=CC(=C(C=C3)OC)OC)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

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